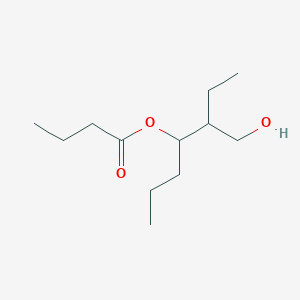
3-(Hydroxymethyl)heptan-4-yl butanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
18618-91-2 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-(hydroxymethyl)heptan-4-yl butanoate |
InChI |
InChI=1S/C12H24O3/c1-4-7-11(10(6-3)9-13)15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
VGXSATHUPYIAQX-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CO)OC(=O)CCC |
Canonical SMILES |
CCCC(C(CC)CO)OC(=O)CCC |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(hydroxymethyl)heptan-4-yl butanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of 3-(hydroxymethyl)heptan-4-ol with butanoic acid under acidic catalysis (e.g., H₂SO₄) or enzymatic methods (e.g., lipases). Enzymatic routes are preferred for stereochemical control, while traditional acid catalysis may require post-synthetic purification to remove byproducts. Key intermediates like 3-(hydroxymethyl)heptan-4-one (CAS 27970-80-5) are critical upstream precursors .
- Data Consideration : Monitor reaction progress via TLC or GC-MS. Typical yields range from 60–85% depending on catalyst and solvent selection (e.g., toluene for azeotropic water removal).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the hydroxymethyl group (δ ~3.5–4.0 ppm) and ester carbonyl (δ ~170–175 ppm). Compare with structurally similar esters like ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8) for reference .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
- GC-MS : Use electron ionization to fragment the molecule; key ions include m/z 157 (butanoate moiety) and m/z 129 (heptane backbone cleavage) .
Q. How can solubility and partitioning behavior inform experimental design for this compound?
- Methodology : Calculate logP values (e.g., using PubChem data) to predict lipophilicity. Experimentally determine via shake-flask method in octanol/water. The compound is expected to exhibit moderate hydrophobicity (logP ~2.5–3.0), favoring dissolution in organic solvents like ethyl acetate or dichloromethane .
Advanced Research Questions
Q. What strategies resolve conflicting spectral data in structural elucidation?
- Methodology : Cross-validate using complementary techniques:
- HRMS : Confirm molecular formula (e.g., C₁₂H₂₂O₃ requires exact mass 214.1569 Da).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; assign coupling patterns for the hydroxymethyl and heptane backbone.
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize 3D conformation .
Q. How does stereochemistry at the hydroxymethyl group impact biological activity or metabolic stability?
- Methodology : Synthesize enantiomers via chiral catalysts or enzymatic resolution. Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and track degradation via LC-HRMS. Compare half-life (t½) of (R)- and (S)-enantiomers. Metabolites like 4-(hydroxymethyl)benzoic acid derivatives (from ) may indicate oxidative pathways .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
- Methodology :
- HPLC with UV/ELSD : Use a C18 column (ACN/water gradient) to separate impurities like unreacted alcohol or butanoic acid.
- Limits of Detection (LOD) : Optimize using spiked samples; typical LODs for related esters are ~0.1% w/w.
- Validation : Follow ICH guidelines for accuracy, precision, and linearity (R² >0.995) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


